molecular formula C18H23N3O3 B12696268 Einecs 300-796-2 CAS No. 93963-53-2

Einecs 300-796-2

Katalognummer: B12696268
CAS-Nummer: 93963-53-2
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: KOUGRVVOGVFXJI-HVDRVSQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Einecs 300-796-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (Einecs). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Vorbereitungsmethoden

The preparation of Einecs 300-796-2 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations.

    Industrial Production: Large-scale production involves the use of industrial reactors and continuous flow systems to maintain consistent quality and efficiency.

Analyse Chemischer Reaktionen

Einecs 300-796-2 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions yield reduced forms of the compound.

    Substitution: Substitution reactions occur when one functional group in the compound is replaced by another.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Einecs 300-796-2 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It may act as an inhibitor or activator of specific enzymes.

    Medicine: The compound has potential therapeutic applications and is studied for its effects on various diseases. It may be used in drug development and pharmacological research.

    Industry: This compound is utilized in the production of various industrial products, including polymers, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of Einecs 300-796-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity. This interaction can inhibit or activate biochemical pathways.

    Pathways Involved: The compound may affect metabolic pathways, signal transduction pathways, or gene expression.

Vergleich Mit ähnlichen Verbindungen

Einecs 300-796-2 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as Einecs 300-796-3 and Einecs 300-796-4 share structural similarities but may differ in their chemical properties and applications.

    Uniqueness: this compound is unique due to its specific chemical structure and reactivity.

Eigenschaften

CAS-Nummer

93963-53-2

Molekularformel

C18H23N3O3

Molekulargewicht

329.4 g/mol

IUPAC-Name

(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C13H16N2.C5H7NO3/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;7-4-2-1-3(6-4)5(8)9/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI-Schlüssel

KOUGRVVOGVFXJI-HVDRVSQOSA-N

Isomerische SMILES

C1CC(C2=CC=CC=C2C1)C3=NCCN3.C1CC(=O)N[C@@H]1C(=O)O

Kanonische SMILES

C1CC(C2=CC=CC=C2C1)C3=NCCN3.C1CC(=O)NC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.